Product packaging for H-Glu(OtBu)-NH2 hydrochloride(Cat. No.:CAS No. 108607-02-9)

H-Glu(OtBu)-NH2 hydrochloride

Cat. No.: B613044
CAS No.: 108607-02-9
M. Wt: 238.71 g/mol
InChI Key: NWLREMKEFHDCSV-RGMNGODLSA-N
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Description

Significance of H-Glu(OtBu)-NH2 HCl as a Protected Amino Acid Derivative in Academic Chemistry

The significance of H-Glu(OtBu)-NH2 HCl in academic chemistry lies in its nature as a selectively protected amino acid. The tert-butyl group on the side chain is stable under a variety of reaction conditions but can be removed with acids like trifluoroacetic acid (TFA). iris-biotech.deontosight.ai This "orthogonality" is a cornerstone of modern peptide synthesis, allowing chemists to deprotect the alpha-amino group for chain elongation without disturbing the side-chain protection. iris-biotech.de

The C-terminal amide is a common feature in many biologically active peptides, and incorporating H-Glu(OtBu)-NH2 HCl directly provides this functionality from the start of a synthesis. This circumvents the need for post-synthesis amidation, which can sometimes be challenging. The hydrochloride salt form enhances the compound's stability and handling characteristics. chembk.com

Overview of its Role in Peptide Chemistry and Macromolecular Synthesis

In peptide chemistry, H-Glu(OtBu)-NH2 HCl serves as a crucial building block for the synthesis of peptides with specific sequences and functions. jylpharm.com The tert-butyl protecting group on the glutamic acid side chain prevents unwanted side reactions during the coupling of amino acids. ontosight.ai This is particularly important as the carboxylic acid side chain of glutamic acid is reactive and could otherwise interfere with the formation of the desired peptide bonds.

Beyond linear peptides, H-Glu(OtBu)-NH2 HCl is instrumental in the synthesis of more complex macromolecules. For instance, it has been used as an initiator in the polymerization of amino acid N-carboxyanhydrides (NCAs) to create dendritic or arborescent polypeptides. alfa-chemistry.com These highly branched polymers have applications in drug delivery, acting as unimolecular micelles. alfa-chemistry.com The ability to selectively remove the tert-butyl groups at the chain ends allows for further functionalization, such as the attachment of poly(ethylene oxide) (PEO) chains to improve water dispersibility. alfa-chemistry.com

Historical Context of Glutamic Acid Derivatives in Organic and Medicinal Chemistry Research

Glutamic acid, a non-essential amino acid, has long been a subject of interest in organic and medicinal chemistry due to its central role in cellular metabolism. wikipedia.org Its derivatives have been explored for various therapeutic applications. For example, compounds that interfere with glutamine metabolism, for which glutamic acid is a precursor, have shown potential in cancer therapy. researchgate.net

The development of protecting group strategies in the mid-20th century revolutionized peptide synthesis. The introduction of the tert-butyloxycarbonyl (Boc) group and later the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection, combined with side-chain protecting groups like the tert-butyl ester, enabled the routine synthesis of complex peptides. libretexts.org In this context, derivatives like H-Glu(OtBu)-NH2 HCl became essential tools. The use of glutamic acid derivatives also extends to materials science, where they are used to create biocompatible materials and bioactive coatings. jylpharm.com Furthermore, modified glutamic acid analogs have been synthesized to act as bioisosteres, mimicking the structure of glutamic acid to interact with specific biological targets like glutamate (B1630785) receptors and transporters. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19ClN2O3 B613044 H-Glu(OtBu)-NH2 hydrochloride CAS No. 108607-02-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLREMKEFHDCSV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704827
Record name tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108607-02-9
Record name tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for H Glu Otbu Nh2 Hcl

Classical Preparation Routes to H-Glu(OtBu)-NH2 HCl

The traditional synthesis of H-Glu(OtBu)-NH2 HCl is a well-established method frequently employed in laboratory settings.

Reaction of tert-butyl (S)-4,5-diamino-5-oxopentanoate with Hydrochloric Acid and Subsequent Crystallization

The primary classical route involves the reaction of tert-butyl (S)-4,5-diamino-5-oxopentanoate with hydrochloric acid. chembk.com This reaction protonates the primary amine group, forming the hydrochloride salt. The subsequent and critical step is the crystallization of the resulting product from a suitable solvent to yield the purified H-Glu(OtBu)-NH2 HCl. chembk.com This method is often favored for its straightforwardness and reliability in producing the desired compound.

However, some reported methods for synthesizing the precursor, (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, have limitations for large-scale production. google.comgoogle.com These limitations include removing the solvent to dryness, which can lead to uncontrolled precipitation and variable purity, and the use of large solvent volumes, which is inefficient on an industrial scale. google.comgoogle.com

Advanced Synthetic Strategies and Optimizations for H-Glu(OtBu)-NH2 HCl Production

To address the limitations of classical methods, researchers have focused on developing more advanced and optimized synthetic strategies. These modern approaches aim to improve scalability and incorporate principles of green chemistry.

Considerations for Scalability in Laboratory Synthesis

Scaling up the synthesis of H-Glu(OtBu)-NH2 HCl from the laboratory to a larger production scale presents several challenges. A key consideration is the efficiency of the synthetic route. For instance, processes that require high dilutions (large volumes of solvent per gram of product) are not economically viable for large-scale synthesis. google.comgoogle.com

Another critical factor is the purification process. Methods that rely on uncontrolled precipitation are often not reproducible and can result in product batches with inconsistent purity. google.comgoogle.com Therefore, developing robust crystallization procedures that yield a consistent and high-purity product is paramount for scalable synthesis.

Recent patents have disclosed alternative processes for preparing (S)-tert-butyl 4,5-diamino-5-oxopentanoate and its salts, which are key intermediates for H-Glu(OtBu)-NH2 HCl. google.comgoogle.com These newer methods aim to overcome the scalability issues of previous reports by avoiding solvent removal to dryness and reducing solvent volumes. google.comgoogle.com

Green Chemistry Approaches in H-Glu(OtBu)-NH2 HCl Synthesis

The principles of green chemistry are increasingly being applied to peptide and amino acid derivative synthesis to reduce the environmental impact of chemical processes. While specific green chemistry approaches for the direct synthesis of H-Glu(OtBu)-NH2 HCl are not extensively detailed in the provided search results, general trends in peptide synthesis can be extrapolated.

One area of focus is the use of more environmentally friendly solvents. Traditional peptide synthesis often utilizes solvents like dimethylformamide (DMF), which are toxic. Research is ongoing to replace these with greener alternatives. unibo.it

Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of starting materials into the final product, thereby minimizing waste. Strategies such as using protecting groups that can be removed under mild and efficient conditions contribute to a higher atom economy. unibo.it For instance, the use of Fmoc (9-fluorenylmethoxycarbonyl) protecting groups in solid-phase peptide synthesis (SPPS) is a common strategy. unibo.itgoogle.com The development of novel, water-compatible protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) further advances the goal of conducting peptide synthesis in aqueous, more sustainable media. sci-hub.se

Applications in Peptide and Oligomer Synthesis Research

H-Glu(OtBu)-NH2 HCl as a Fundamental Building Block in Peptide Synthesis

H-Glu(OtBu)-NH2 HCl serves as a crucial starting material or intermediate in the synthesis of peptides containing glutamic acid residues. jylpharm.com The protection of the γ-carboxyl group as a tert-butyl ester is essential to prevent its unwanted participation in peptide bond formation, thereby directing the reaction to the α-amino group.

In solution-phase peptide synthesis (SPPS), H-Glu(OtBu)-NH2 HCl is employed in the stepwise elongation of peptide chains. This traditional method involves the coupling of amino acids or peptide fragments in a suitable solvent. The hydrochloride salt form of the amino acid derivative ensures its stability and facilitates handling. Researchers have utilized H-Glu(OtBu)-NH2 HCl in the synthesis of various peptide fragments, which are subsequently combined to form larger, more complex molecules. rsc.orggoogle.com For instance, it has been a key component in the preparation of peptide catalysts and in the synthesis of insulinotropic peptides. rsc.orggoogle.com The process typically involves the deprotection of the α-amino group of H-Glu(OtBu)-NH2 HCl, followed by its coupling to the carboxyl terminus of a growing peptide chain using a suitable activating agent. rsc.org

Parameter Description
Synthesis Type Solution-Phase Peptide Synthesis (SPPS)
Role of H-Glu(OtBu)-NH2 HCl Building block for glutamic acid incorporation
Key Feature γ-carboxyl group protected as a tert-butyl ester
Typical Coupling Partners N-terminally protected amino acids or peptide fragments
Activation Methods Use of coupling reagents like EDC·HCl or HBTU

Solid-Phase Peptide Synthesis (SPPS) has largely superseded solution-phase methods for routine peptide synthesis due to its efficiency and amenability to automation. H-Glu(OtBu)-NH2 HCl and its N-terminally protected counterparts, such as Fmoc-Glu(OtBu)-OH, are extensively used in SPPS. google.comrsc.org In this approach, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is assembled in a stepwise manner through repeated cycles of deprotection and coupling. peptide.com The use of H-Glu(OtBu)-NH2 HCl allows for the introduction of a C-terminal glutamine amide upon cleavage from the resin, a common feature in many biologically active peptides.

The most widely used SPPS strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection scheme. nih.gov This methodology relies on the base-lability of the Nα-Fmoc group, which is typically removed by treatment with piperidine (B6355638), and the acid-lability of the side-chain protecting groups, including the tert-butyl ester of glutamic acid. nih.gov The tert-butyl protecting group on the glutamic acid side chain is stable to the piperidine treatment used for Fmoc deprotection, ensuring the integrity of the side chain throughout the synthesis. This orthogonality is fundamental to the success of Fmoc/tBu SPPS, allowing for the selective removal of protecting groups at different stages of the synthesis. semanticscholar.org

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Role in Protecting Group Chemistry within Peptide Synthesis Schemes

The removal of the tert-butyl ester from the glutamic acid side chain is typically performed at the final stage of the synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. google.com

The tert-butyl ester is highly susceptible to cleavage by strong acids, a property that is exploited in the final deprotection step of Fmoc/tBu SPPS. wikipedia.org The most common reagent used for this purpose is trifluoroacetic acid (TFA), typically in a cocktail containing scavengers to prevent side reactions caused by the liberated tert-butyl cations. nih.govwikipedia.org These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT), trap the reactive carbocations and prevent the modification of sensitive amino acid residues like tryptophan and methionine. rsc.org

Alternatively, hydrogen chloride (HCl) in a suitable solvent can also be used for the deprotection of tert-butyl esters. wikipedia.org For instance, a solution of 0.1 N HCl in a fluoro alcohol such as hexafluoroisopropanol has been shown to effectively cleave tert-butyl esters and other acid-labile protecting groups, offering a TFA-free cleavage method. acs.orgnih.govpeptide.com In some cases, Lewis acids like zinc bromide (ZnBr2) have been explored for the chemoselective deprotection of tert-butyl esters in the presence of other acid-sensitive groups. researchgate.net

Deprotection Reagent Typical Conditions Notes
Trifluoroacetic Acid (TFA) 95% TFA, with scavengers (e.g., H2O, TIS, DTT)Standard final cleavage and deprotection cocktail in Fmoc/tBu SPPS.
Hydrogen Chloride (HCl) 0.1 N HCl in hexafluoroisopropanolProvides a TFA-free alternative for cleavage and deprotection. acs.orgnih.govpeptide.com
Zinc Bromide (ZnBr2) In dichloromethane (B109758) (DCM)Explored for chemoselective deprotection under specific conditions. researchgate.net

Selective Deprotection Methodologies of the tert-Butyl Ester Moiety

Formation of Specific Peptide Sequences and Analogs Incorporating H-Glu(OtBu)-NH2 HCl

H-Glu(OtBu)-NH2 HCl is a versatile building block for the synthesis of specifically tailored peptide sequences and analogs. Its free α-amino group and side-chain protected carboxyl group allow for its direct incorporation into a growing peptide chain using standard coupling methodologies in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.net

One significant application is its use as an initiator for the ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs). For example, H-Glu(OtBu)-NH2·HCl has been used to initiate the polymerization of Bz-Glu-NCA to generate linear poly(γ-L-glutamic acid benzyl (B1604629) ester) (PBG) chains. alfa-chemistry.com This strategy is employed in the synthesis of dendritic graft polypeptides, which can serve as cores for creating unimolecular micelles for applications like drug delivery. alfa-chemistry.com

In standard Fmoc-based SPPS, H-Glu(OtBu)-NH2 HCl can be used as the C-terminal residue of a peptide amide. However, more commonly, the corresponding Fmoc-protected version, Fmoc-Glu(OtBu)-OH, is coupled to a Rink amide resin to initiate the synthesis. core.ac.uk The resulting peptide will have a glutamine-like residue at the C-terminus after cleavage and deprotection. If a peptide sequence requires an internal glutamic acid residue with a C-terminal amide, Fmoc-Glu(OtBu)-OH is coupled to the growing peptide chain on the solid support. After the full peptide is assembled, global deprotection with a strong acid like TFA cleaves the OtBu group, revealing the free carboxylic acid on the glutamic acid side chain, and cleaves the peptide from the resin to yield the peptide amide. nih.gov

The synthesis of specific peptide sequences often involves the sequential coupling of Nα-protected amino acids. For instance, the synthesis of a dipeptide fragment like Cbz-Glu(OtBu)-Val-OMe is achieved by activating the carboxyl group of Cbz-Glu(OtBu)-OH and reacting it with H-Val-OMe. nih.gov Similarly, larger peptides are constructed by the stepwise addition of amino acids. google.com The use of H-Glu(OtBu)-NH2 HCl and its protected derivatives is integral to the synthesis of complex therapeutic peptide analogs and peptidomimetics. googleapis.comuni-regensburg.de

Peptide ConstructSynthetic StrategyRole of Glu(OtBu) DerivativeResearch Application
Dendritic PolypeptidesRing-Opening PolymerizationH-Glu(OtBu)-NH2·HCl as initiator for Bz-Glu-NCA polymerization. alfa-chemistry.comDrug delivery vehicles. alfa-chemistry.com
Linear Peptide AmidesSolid-Phase Peptide Synthesis (SPPS)Fmoc-Glu(OtBu)-OH is incorporated into the peptide chain on a Rink Amide resin. core.ac.ukCreation of bioactive peptides. core.ac.uk
Peptide FragmentsSolution-Phase SynthesisCbz-Glu(OtBu)-OH is coupled with other amino acid esters. nih.govBuilding blocks for larger peptides. nih.gov
GLP-1 AnalogsSolid-Phase Peptide Synthesis (SPPS)Boc-Glu(OtBu)-OH is used in a Boc-SPPS strategy. google.comDevelopment of therapeutic agents. google.com

This table outlines various synthetic strategies where H-Glu(OtBu)-NH2 HCl or its Nα-protected derivatives are used to create tailored peptide constructs.

Incorporation into Complex Peptidomimetics and Modified Peptides

Peptidomimetics are designed to mimic the structure and function of natural peptides but offer advantages such as enhanced stability against proteolytic degradation and improved pharmacokinetic properties. ljmu.ac.uk One innovative approach in this area is the replacement of a backbone amide carbonyl group with a four-membered oxetane (B1205548) ring. researchgate.netrsc.org This modification creates a non-cleavable peptide bond isostere that can also induce specific secondary structures, like β-turns. researchgate.net

The synthesis of oxetane-modified peptides (OMPs) often relies on the preparation of dipeptide building blocks containing the oxetane moiety, which are then incorporated into larger sequences using SPPS. ljmu.ac.ukrsc.org While the direct incorporation of H-Glu(OtBu)-NH2 HCl into an oxetane ring is not the typical strategy, a glutamic acid residue can be part of such a peptidomimetic through a modified building block approach.

The general synthesis of an oxetane-modified dipeptide building block involves several steps. A key method is the conjugate addition of an α-amino ester to a 3-(nitromethylene)oxetane, followed by the reduction of the nitro group and subsequent coupling with an N-protected amino acid to extend the chain. researchgate.net To incorporate a glutamic acid residue, one could envision a route starting with a derivative like H-Glu(OtBu)-OMe. This amino ester could react via conjugate addition, or an oxetane-containing fragment could be coupled to the N-terminus of the glutamic acid derivative.

For example, a practical route has been demonstrated for creating dipeptide building blocks containing non-glycine residues. rsc.org This involves a multi-step synthesis that could be adapted for glutamic acid. The incorporation of these specialized building blocks into a longer peptide sequence is then achieved using established SPPS protocols. ljmu.ac.ukrsc.org The orthogonality of the OtBu group on the glutamic acid side chain would be crucial, allowing for its selective removal at the end of the synthesis or for further modification if needed, while being compatible with the conditions used to assemble the peptide backbone. ljmu.ac.uk

Applications in Macromolecular and Polymer Chemistry Research

Synthesis of Dendritic Polypeptides Utilizing H-Glu(OtBu)-NH2 HCl

H-Glu(OtBu)-NH2 HCl is an essential raw material in the synthetic pathways leading to dendritic graft polypeptides, particularly those based on poly(γ-L-glutamic acid benzyl (B1604629) ester) (PBG). alfa-chemistry.com These amine-terminated PBG chains are foundational for creating subsequent generations of dendritic polymers. alfa-chemistry.com

Role as an Initiator for the Polymerization of N-Carboxyanhydrides (NCAs)

The primary amine group on H-Glu(OtBu)-NH2 HCl functions as an effective initiator for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). mdpi.comresearchgate.net This reaction is a fundamental method for producing synthetic polypeptides. illinois.edutandfonline.com The use of a primary amine hydrochloride salt as an initiator can be advantageous in controlling the polymerization process and minimizing unwanted termination reactions, although it may proceed at a slower rate compared to free amine initiators. mdpi.com

Initiation of Benzyl L-glutamate N-Carboxyanhydride (Bz-Glu-NCA) Polymerization

A key application of H-Glu(OtBu)-NH2 HCl is initiating the polymerization of γ-benzyl L-glutamate N-carboxyanhydride (Bz-Glu-NCA or Glu-NCA). alfa-chemistry.commdpi.comresearchgate.net This process generates linear poly(γ-benzyl L-glutamate) (PBG) chains that serve as the side chains or building blocks for more complex, branched architectures. alfa-chemistry.commdpi.com In a typical synthesis, Bz-Glu-NCA is dissolved in a dry solvent like dimethylformamide (DMF), and a solution of the initiator, H-Glu(OtBu)-NH2 HCl (sometimes referred to as Glu(OtBu)2·HCl in literature), is added to begin the polymerization. alfa-chemistry.commdpi.com The reaction is often conducted at a moderately elevated temperature over several days to ensure completion. mdpi.com

Table 1: Representative Conditions for Bz-Glu-NCA Polymerization Initiated by H-Glu(OtBu)-NH2·HCl Derivatives

ParameterCondition 1Condition 2
Monomer Bz-Glu-NCAGlu-NCA
Initiator H-Glu(OtBu)-OtBu·HClGlu(OtBu)₂·HCl
Solvent Dry DMFDry DMF
Monomer Conc. 5.0 g (19.0 mmol) in 10 mL16 mmol
Initiator Conc. 0.243 g (0.82 mmol)0.72 mmol
Target Degree of Polymerization (Xn) 23Not specified
Temperature 40 °C40 °C
Duration 7 days7 days
Post-reaction Step Addition of Triethylamine (TEA)Addition of Triethylamine (TEA)
Achieved Xn Not specified24
Reference alfa-chemistry.com alfa-chemistry.commdpi.com

Note: The initiator is referred to by slightly different names in the source literature, such as H-Glu(OtBu)-OtBu·HCl and Glu(OtBu)₂·HCl, but serves the same function of initiating polymerization while introducing tert-butyl ester groups at the chain end.

Strategies for Chain End Functionalization of G1PBG Substrates

The tert-butyl ester group introduced by the H-Glu(OtBu)-NH2 HCl initiator is a crucial element for chain-end functionalization. alfa-chemistry.com After the synthesis of a first-generation (G1) PBG substrate, this protecting group can be selectively removed. alfa-chemistry.commdpi.com This is typically achieved by dissolving the G1PBG substrate in trifluoroacetic acid (TFA), which cleaves the tert-butyl ester to reveal a free carboxylic acid group at the chain end. alfa-chemistry.comresearchgate.net This newly exposed functional group can then be used for subsequent coupling reactions, such as grafting poly(ethylene oxide) (PEO) chains to the ends of the PBG branches. alfa-chemistry.comresearchgate.net This strategy allows for the precise placement of different polymer segments, leading to the creation of well-defined, functional materials. researchgate.net

Construction of Advanced Polymeric Architectures for Research Applications

The polymers synthesized using H-Glu(OtBu)-NH2 HCl as an initiator are instrumental in building sophisticated polymeric architectures for research, particularly in the context of materials for biomedical investigation.

Formation of Unimolecular Micelles for Investigative Drug Delivery Systems

A significant application of the dendritic PBG polymers is the formation of unimolecular micelles. alfa-chemistry.com Unlike traditional micelles that form from the aggregation of many individual polymer chains and can dissociate upon dilution, unimolecular micelles are formed from a single, highly branched macromolecule. researchhub.comnih.gov By grafting hydrophilic chains, such as PEO, onto the chain ends of the hydrophobic dendritic PBG core, an amphiphilic copolymer is created. alfa-chemistry.comresearchgate.net These copolymers can self-fold into stable, core-shell structures in aqueous environments, forming unimolecular micelles. alfa-chemistry.com The hydrophobic PBG core can encapsulate hydrophobic molecules, making these structures promising candidates for investigation as drug delivery vehicles. alfa-chemistry.commdpi.comresearchgate.net Research has shown these systems can be used as carriers for doxorubicin, demonstrating their potential in drug delivery studies. alfa-chemistry.comresearchgate.net

Synthesis of Modified Poly(γ-benzyl L-glutamate) (PBG)

H-Glu(OtBu)-NH2 HCl is integral to the synthesis of modified and architecturally complex PBG structures. alfa-chemistry.com It is used to generate the initial linear PBG chains that are then grafted onto a core molecule to create "G0" or zeroth-generation arborescent polymers. mdpi.comresearchgate.net These G0 polymers can be further modified and used as substrates for grafting subsequent layers of PBG chains, leading to higher-generation (G1, G2, etc.) dendritic structures. alfa-chemistry.commdpi.com The initiator's role is critical in producing the PBG building blocks with protected functional groups at one end, which enables the controlled, layer-by-layer construction of these complex macromolecules. alfa-chemistry.comresearchgate.net

Intermediacy in Pharmaceutical and Chemical Biology Research

Role as a Synthetic Intermediate for Biologically Active Molecules

The primary application of H-Glu(otbu)-NH2 hcl lies in its function as a versatile synthetic intermediate. chembk.com The tert-butyl protecting group on the glutamic acid side chain prevents unwanted side reactions during chemical synthesis, allowing for the specific modification of other parts of the molecule. This characteristic is particularly valuable in peptide synthesis, where precise amino acid sequences are required to achieve desired biological activities. jylpharm.com

One notable example of its use is in the synthesis of dendritic polymers for drug delivery. Researchers have utilized H-Glu(otbu)-NH2 hcl as a key starting material for creating dendritic poly(γ-L-glutamic acid) chains. These chains can be further modified, for instance with polyethylene (B3416737) oxide (PEO), to form unimolecular micelles capable of encapsulating and delivering therapeutic agents like doxorubicin.

Contributions to Ligand and Probe Synthesis Research

The unique structure of H-Glu(otbu)-NH2 hcl also lends itself to the synthesis of specialized ligands and probes for targeted research applications.

Given that H-Glu(otbu)-NH2 hcl is a derivative of glutamic acid, an important neurotransmitter, it serves as a valuable precursor in the development of ligands for studying neurological processes. By incorporating this protected glutamic acid derivative into larger molecules, researchers can synthesize tools to investigate the function and activity of glutamate (B1630785) receptors and transporters in the nervous system. This can contribute to a better understanding of neurological disorders and the development of potential therapeutic interventions. jylpharm.comchemimpex.com

The ability to construct complex molecules with precision makes H-Glu(otbu)-NH2 hcl a key component in the synthesis of imaging probes. These probes are designed to selectively bind to specific biological targets, allowing for their visualization within the body.

A significant application in this area is the development of probes that target Prostate-Specific Membrane Antigen (PSMA), a protein that is overexpressed on the surface of prostate cancer cells. H-Glu(otbu)-NH2 hcl can be used as a building block to create ligands that bind with high affinity and specificity to PSMA. These ligands are then conjugated with imaging agents, such as radioactive isotopes or fluorescent dyes, to create probes for use in diagnostic imaging techniques like Positron Emission Tomography (PET). These PSMA-targeted probes have revolutionized the detection and staging of prostate cancer.

Development of Probes for Targeted Imaging Applications

Fundamental Role in Amino Acid Metabolism Studies

H-Glu(otbu)-NH2 hcl also plays a role in fundamental biochemical research, particularly in the study of amino acid metabolism. chemimpex.com By using this protected form of glutamine, researchers can investigate the metabolic pathways and functions of this essential amino acid in a controlled manner. jylpharm.com This can provide valuable insights into various physiological and pathological processes, including those related to metabolic diseases. jylpharm.comchemimpex.com

Mechanistic and Stereochemical Considerations in Reactions Involving H Glu Otbu Nh2 Hcl

Detailed Amide Bond Formation Mechanisms in Solution and Solid Phase

The fundamental reaction in peptide synthesis is the formation of an amide bond, a condensation reaction between a carboxylic acid and an amine that results in the elimination of water. ekb.eguva.nl When mixing a carboxylic acid and an amine directly, an acid-base reaction occurs first, forming a thermodynamically stable salt, which makes direct condensation unfavorable. ekb.eguva.nl Therefore, the carboxyl group must be activated to facilitate the nucleophilic attack by the amino group of another amino acid or peptide. uva.nl H-Glu(OtBu)-NH2 HCl provides the nucleophilic amino group for this reaction, once neutralized from its hydrochloride salt form.

Solution-Phase Synthesis

In solution-phase peptide synthesis, two protected amino acids or peptide fragments are coupled in an organic solvent. The α-amino group of H-Glu(OtBu)-NH2 HCl, after neutralization with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), acts as the nucleophile. The carboxyl group of the coupling partner is activated in situ using a variety of reagents. wikipedia.org

Common activation methods include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine of H-Glu(OtBu)-NH2 HCl to form the peptide bond. wikipedia.orglibretexts.org To prevent side reactions and racemization, additives such as 1-hydroxy-benzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine. wikipedia.org

Phosphonium and Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that convert the carboxylic acid into a reactive ester, facilitating rapid amide bond formation with minimal side reactions. wikipedia.org

The general mechanism involves the activation of a carboxyl group (R-COOH) followed by nucleophilic attack from the neutralized amine of H-Glu(OtBu)-NH2 HCl.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) has largely replaced solution-phase methods for research purposes due to its efficiency and amenability to automation. wikipedia.orgpeptide.com In SPPS, the peptide is assembled sequentially while anchored to an insoluble polymer support (resin). peptide.com

H-Glu(OtBu)-NH2 HCl can be incorporated into a peptide chain in two primary ways:

As the C-terminal residue: While H-Glu(OtBu)-NH2 HCl itself already has a C-terminal amide, if a synthesis requires starting from a glutamic acid residue attached to a resin via its side chain, a similar derivative could be used.

As a building block during chain elongation: More commonly, an N-terminally protected amino acid (e.g., Fmoc-Xaa-OH) is first anchored to the resin. The N-terminal protecting group (e.g., Fmoc) is removed, and the next protected amino acid is coupled. peptide.com If H-Glu(OtBu)-NH2 HCl were to be the final, N-terminal residue of a peptide amide, it would be coupled in the last step to the deprotected amine of the resin-bound peptide chain. The process involves activating the carboxyl group of H-Glu(OtBu)-NH2 HCl (if its N-terminus were protected) or coupling an activated amino acid to the free amine of H-Glu(OtBu)-NH2 HCl.

The cycle in Fmoc-based SPPS involves:

Deprotection: The Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de

Activation and Coupling: The next Nα-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU) and added to the resin, where it reacts with the newly freed N-terminal amine of the growing peptide chain. wikipedia.org

Washing: After each step, the resin is thoroughly washed to remove excess reagents and by-products. peptide.com

The tert-butyl (OtBu) protecting group on the glutamic acid side chain is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. peptide.comacs.org

Synthesis PhaseKey Steps & MechanismReagents Involved
Solution Phase 1. Neutralization of H-Glu(OtBu)-NH2 HCl. 2. Activation of the coupling partner's carboxyl group to form a reactive intermediate (e.g., O-acylisourea, active ester). 3. Nucleophilic attack by the free amine of H-Glu(OtBu)-NH2 HCl on the activated carboxyl group to form the amide bond.DIEA, DCC, DIC, HOBt, PyBOP, HATU
Solid Phase (SPPS) 1. Anchoring of the first amino acid to a solid support. 2. Iterative cycles of Nα-deprotection (e.g., Fmoc removal with piperidine) and coupling of the next activated amino acid. 3. H-Glu(OtBu)-NH2 HCl is typically used as a building block in the chain. 4. Final cleavage from resin and deprotection of side chains with strong acid (e.g., TFA).Piperidine, DMF, TFA, Coupling reagents (HATU, HBTU), Scavengers (TIS)

Stereochemical Purity and Control During Synthesis and Derivatization

Maintaining stereochemical integrity is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-isomers (epimerization), is a significant risk, particularly during the carboxyl group activation step. wikipedia.orgpeptide.com

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone, also known as an azlactone. slideshare.net This occurs when the carbonyl oxygen of the N-acyl protecting group attacks the activated carboxyl carbon of the same amino acid residue. The α-proton of the resulting oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, yielding a mixture of L- and D-enantiomers. peptide.comhighfine.com

Factors influencing racemization include:

Coupling Reagents: Highly reactive coupling reagents can increase the rate of oxazolone formation. The use of carbodiimides without additives is known to cause significant racemization. wikipedia.org

Base: The presence and strength of the base used for neutralization can affect the rate of racemization. Sterically hindered bases like DIEA are generally preferred over less hindered ones like triethylamine, as they are less effective at abstracting the α-proton from the oxazolone intermediate. highfine.com

Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can increase the extent of racemization. mdpi.com Microwave-assisted peptide synthesis, which uses high temperatures, requires careful optimization to limit racemization, such as lowering the coupling temperature for sensitive residues. nih.gov

Control and Suppression of Racemization

Several strategies are employed to ensure the stereochemical purity of the final peptide when using derivatives like H-Glu(OtBu)-NH2 HCl.

Use of Additives: The most common strategy is the addition of nucleophilic additives like HOBt or its more reactive analogue, HOAt (1-hydroxy-7-aza-benzotriazole). wikipedia.orgpeptide.com These additives react with the initial activated intermediate (e.g., O-acylisourea) to form an active ester. These active esters are less prone to cyclize into oxazolones compared to the O-acylisourea, thereby significantly suppressing racemization. wikipedia.orghighfine.com

Choice of Coupling Reagents: Uronium/aminium reagents like HATU and HBTU are pre-formulated with a HOAt or HOBt moiety, respectively, making them highly effective at suppressing racemization. wikipedia.org

Optimized Conditions: Careful control of reaction parameters is crucial. This includes using the minimum necessary reaction time, maintaining low temperatures, and choosing the appropriate base. mdpi.comnih.gov For particularly racemization-prone amino acids like histidine and cysteine, specific protocols such as using reduced coupling temperatures or specialized reagents may be necessary. peptide.comnih.gov

Partial racemization of glutamic acid has been noted as a significant issue in some synthetic routes, emphasizing the need for rigorous control of reaction conditions to achieve satisfactory yields and stereochemical purity. mdpi.com

FactorInfluence on RacemizationMitigation Strategy
Activation Method Highly reactive intermediates (e.g., O-acylisourea from DCC) increase oxazolone formation.Use of additives (HOBt, HOAt) to form less racemization-prone active esters. wikipedia.orgpeptide.com
Coupling Reagents Uronium/Phosphonium reagents are generally safer.Employ reagents like HATU or PyBOP that incorporate racemization-suppressing moieties. wikipedia.org
Base Strong, non-hindered bases can promote proton abstraction from the oxazolone.Use sterically hindered bases like DIEA or collidine. highfine.comnih.gov
Temperature Higher temperatures accelerate racemization.Perform couplings at controlled, low temperatures (e.g., 0°C to RT); optimize microwave protocols. mdpi.comnih.gov

Side Reactions and Their Mitigation in Synthetic Pathways

Aside from racemization, several other side reactions can occur during the synthesis of peptides containing H-Glu(OtBu)-NH2 HCl, leading to impurities that can be difficult to remove.

Pyroglutamate Formation: N-terminal glutamic acid (and glutamine) residues are prone to intramolecular cyclization to form a pyroglutamyl (pGlu) residue. peptide.com During deprotection of a glutamic acid residue, the unprotected side-chain carboxyl group can be attacked by the N-terminal amine, leading to the formation of a five-membered lactam ring and the elimination of water. peptide.com While the OtBu group on H-Glu(OtBu)-NH2 HCl protects the side chain during coupling, this side reaction becomes a concern after the final deprotection step if the glutamic acid residue is at the N-terminus of the final peptide. Mitigation involves performing the final deprotection under carefully controlled anhydrous conditions.

Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage of SPPS. The deprotected N-terminal amino group of a resin-bound dipeptide can attack the ester linkage anchoring the peptide to the resin, leading to the formation of a cyclic dipeptide (a diketopiperazine) and cleavage of the peptide from the support. iris-biotech.depeptide.com This reaction is particularly prevalent when proline is one of the first two residues but can occur with other amino acids.

Mitigation: Using sterically bulky resins like 2-chlorotrityl chloride resin can inhibit this intramolecular reaction. peptide.com Alternatively, coupling the first two amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptide-resin stage. iris-biotech.de

Side Reactions from OtBu Cleavage: The deprotection of the tert-butyl ester with strong acid (TFA) generates reactive tert-butyl cations. peptide.compeptide.com These electrophilic species can attack nucleophilic side chains of other amino acids in the peptide, particularly tryptophan (alkylation of the indole (B1671886) ring) and methionine (alkylation of the thioether). peptide.compeptide.com

Mitigation: This side reaction is effectively managed by adding "scavengers" to the TFA cleavage cocktail. acs.org Scavengers are nucleophiles that are more reactive towards the carbocations than the amino acid side chains. Common scavengers include triisopropylsilane (B1312306) (TIS), which is a hydride donor, water, and thiol-based reagents like 1,2-ethanedithiol (B43112) (EDT). peptide.comacs.org

Aspartimide Formation (by Analogy): While H-Glu(OtBu)-NH2 HCl is a glutamic acid derivative, the analogous side reaction for aspartic acid, aspartimide formation, is a well-documented and significant problem in SPPS. iris-biotech.depeptide.com It occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring. This intermediate can reopen to form both the desired α-peptide and the undesired β-peptide, and it also leads to racemization at the aspartic acid residue. iris-biotech.de While glutarimide (B196013) formation from glutamic acid is less common due to the less favorable six-membered ring, it can still occur under certain conditions.

Mitigation: Strategies developed for aspartic acid are relevant. These include using bulky side-chain protecting groups (the OtBu group is advantageous here), adding HOBt to the basic deprotection solution (e.g., piperidine/DMF), or utilizing modified backbone protecting groups on the preceding amino acid. iris-biotech.depeptide.comnih.gov

Side ReactionDescriptionMitigation Strategies
Pyroglutamate Formation Intramolecular cyclization of an N-terminal Glu residue to form a lactam ring. peptide.compeptide.comCareful control of final deprotection conditions; coupling under neutral or slightly acidic pH.
Diketopiperazine (DKP) Formation Cyclization of a resin-bound dipeptide, leading to premature cleavage from the resin. iris-biotech.depeptide.comUse of sterically hindered resins (e.g., 2-chlorotrityl); coupling pre-formed dipeptides. iris-biotech.depeptide.com
t-Butylation Alkylation of sensitive residues (Trp, Met) by tert-butyl cations generated during TFA cleavage. peptide.compeptide.comAddition of scavengers (e.g., TIS, water, EDT) to the cleavage cocktail. peptide.comacs.org
Glutarimide Formation (Analogous to Aspartimide) Backbone amide attacks the side-chain ester, leading to a six-membered ring, potential rearrangement, and racemization. iris-biotech.depeptide.comUse of bulky side-chain protecting groups (OtBu is beneficial); addition of HOBt to deprotection solutions. peptide.comnih.gov

Analytical Characterization Techniques in Academic Research of H Glu Otbu Nh2 Hcl and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS)

Spectroscopic techniques are indispensable tools for confirming the identity and structure of H-Glu(OtBu)-NH2 HCl and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, offering complementary information about the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the chemical environment of individual atoms within a molecule. For H-Glu(OtBu)-NH2 HCl, ¹H NMR and ¹³C NMR are routinely used. The ¹H NMR spectrum gives information about the number of different types of protons, their electronic environment, and their proximity to other protons. A certificate of analysis for H-Glu(OtBu)-NH2 HCl confirms that the ¹H NMR spectrum is consistent with its structure, indicating a purity of ≥98.0%. medchemexpress.com In the synthesis of derivatives, such as in peptide coupling reactions, NMR is crucial for verifying the successful formation of the new compound. rsc.org For instance, in the synthesis of a dipeptide involving a glutamic acid derivative, ¹H NMR and ¹³C NMR data provide definitive evidence of the final product's structure. plos.org

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. bachem.com This is critical for confirming the identity of H-Glu(OtBu)-NH2 HCl and its derivatives. bachem.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, further solidifying its identification. plos.org For example, in the synthesis of a complex peptide containing a glutamic acid moiety, electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final product. rsc.org MS is also invaluable in identifying and characterizing impurities. ucdavis.edu

Table 1: Spectroscopic Data for H-Glu(OtBu)-NH2 HCl and a Representative Derivative

CompoundTechniqueKey FindingsReference
H-Glu(OtBu)-NH2 HCl ¹H NMRSpectrum consistent with the expected chemical structure. medchemexpress.com
MSMolecular Weight: 238.71 g/mol . medchemexpress.com
(2S,4S)-4-(3-Fluoropropyl)-L-glutamic acid derivative ¹H NMR (600 MHz, CDCl₃)δ 1.42 (s, 9H), 1.43 (s, 9H), 1.46 (s, 9H), 1.55–1.64 (m, 2H), 1.64–1.91 (m, 4H), 2.25–2.35 (m, 1H), 4.05–4.13 (m, 1H), 4.13–4.19 (m, 2H), 4.87 (d, J = 8.5 Hz, 1H), 8.09–8.15 (m, 2H), 8.39–8.44 (m, 2H) plos.org
¹³C NMR (100 MHz, CDCl₃)δ 26.6, 28.1, 28.2, 28.4, 34.7, 42.8, 53.0, 71.4, 80.0, 81.3, 82.3, 124.6, 129.4, 142.0, 150.9, 155.7, 171.7, 174.4 plos.org
ESI-HRMSm/z calcd for C₂₇H₄₂N₂O₁₁SNa [M+Na]⁺, 625.2407; found, 625.2425 plos.org

Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are the gold standard for assessing the purity of chemical compounds and for separating and quantifying stereoisomers. bachem.com High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in the analysis of amino acid derivatives. bachem.com

Purity Assessment using HPLC is a standard quality control measure. bachem.com An analytical HPLC system separates the main compound from any impurities, and the purity is typically determined by comparing the area of the main peak to the total area of all peaks detected, often using UV detection at 210–220 nm. bachem.com For H-Glu(OtBu)-NH2 HCl and its derivatives, this ensures that the material used in subsequent research is of a high and known purity.

Enantiomeric Excess Determination by Chiral HPLC is critical for any research involving chiral molecules like H-Glu(OtBu)-NH2 HCl. Since the biological activity of a molecule can be highly dependent on its stereochemistry, it is essential to know the enantiomeric purity. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation. plos.orgsigmaaldrich.com This allows for the quantification of each enantiomer and the determination of the enantiomeric excess (ee). plos.orgrsc.org For example, in the synthesis of stereoisomers of 4-(3-fluoropropyl)-glutamic acid, a chiral HPLC method was developed to separate and quantify all four stereoisomers without derivatization. plos.org The enantiomeric excess of intermediates in such syntheses is often monitored using HPLC with a chiral column to ensure high optical purity. plos.org In some cases, derivatization with a chiral reagent, such as Marfey's reagent, can be used to create diastereomers that can be separated on a standard achiral HPLC column. researchgate.net

Ion mobility-mass spectrometry (IM-MS) has also emerged as a high-throughput method for determining the enantiomeric ratio of amino acids. mdpi.comresearchgate.net

Table 2: Chromatographic Methods for Purity and Enantiomeric Excess of Glutamic Acid Derivatives

AnalysisMethodKey ParametersApplicationReference
Purity Assessment Analytical HPLCUV detection at 210–220 nm.Quantifies impurities by comparing peak areas. bachem.com
Enantiomeric Excess Chiral HPLCChiral stationary phase (e.g., Chirex 3126, Chiralcel OD).Separates and quantifies enantiomers to determine optical purity. plos.org
Enantiomeric Excess HPLC with DerivatizationUse of a chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on a C18 column.Creates diastereomers that can be separated by standard HPLC. researchgate.net
Enantiomeric Ratio Ion Mobility-Mass Spectrometry (IM-MS)Flow injection analysis coupled with IM-MS.A high-throughput method for the simultaneous determination of the enantiomeric ratio of multiple amino acids. mdpi.com

Derivatives and Analogs of H Glu Otbu Nh2 Hcl in Research

Structurally Related Glutamate (B1630785) Derivatives and Their Synthetic Applications

A variety of glutamate derivatives structurally related to H-Glu(OtBu)-NH2 HCl are pivotal in synthetic chemistry. These compounds, by altering the protecting groups on the carboxyl and amino termini, offer a range of reactivities and applications.

Key structurally related derivatives include those where the C-terminal amide is replaced with a free acid or another ester, or where the α-amino group is protected with common moieties like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl). For instance, Fmoc-L-Glu(OtBu)-OH is a cornerstone in solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain. medchemexpress.comacs.org Its applications are diverse, including its use as a ligand in the palladium-catalyzed synthesis of cis-substituted cyclopropane (B1198618) carboxylic acids and as a linker in the preparation of complex paclitaxel (B517696) derivatives. medchemexpress.com

Another significant analog is H-Glu(OtBu)-OtBu HCl , which features tert-butyl esters on both carboxyl groups. This derivative is a key intermediate in the synthesis of probes targeting the prostate-specific membrane antigen (PSMA), which are valuable in PET/SPECT imaging for prostate cancer. google.comuni-regensburg.de The di-tert-butyl ester modification can help in reducing nonspecific background binding of these imaging agents. google.comuni-regensburg.de Furthermore, this compound has been utilized in the synthesis of substance P antagonists, highlighting its role in neuropharmacology research. rsc.org

The synthesis of dendritic or arborescent polypeptides for drug delivery represents a significant application of these glutamate derivatives. uni-regensburg.de In these complex architectures, compounds like H-Glu(OtBu)-NH2 HCl and H-Glu(OtBu)-OtBu·HCl can act as initiators for the polymerization of other amino acid derivatives, such as N-carboxyanhydrides (NCAs). uni-regensburg.dealfa-chemistry.com This initiation leads to the formation of branched polymer chains that can be further functionalized, for example, with polyethylene (B3416737) oxide (PEO), to create unimolecular micelles capable of encapsulating and delivering drugs like doxorubicin. uni-regensburg.dealfa-chemistry.com

The table below summarizes some key structurally related glutamate derivatives and their primary synthetic applications.

Derivative NameStructureKey Synthetic Applications
Fmoc-L-Glu(OtBu)-OH Fmoc-protected α-amino group, free α-carboxyl group, tert-butylated γ-carboxyl groupSolid-phase peptide synthesis (SPPS) medchemexpress.comacs.org, Ligand in catalysis medchemexpress.com, Linker for drug conjugates medchemexpress.com
H-Glu(OtBu)-OtBu HCl Free α-amino group, tert-butylated α- and γ-carboxyl groupsSynthesis of PSMA-targeting imaging probes google.comuni-regensburg.de, Synthesis of substance P antagonists rsc.org
H-Glu(OtBu)-OH Free α-amino and α-carboxyl groups, tert-butylated γ-carboxyl groupBuilding block for ADC linkers and PROTACs acs.org, Synthesis of peptidoglycan fragments sigmaaldrich.com
D-Glu(OtBu)-NH2 HCl D-enantiomer of H-Glu(OtBu)-NH2 HClSynthesis of neuroprotective agents targeting glutamate receptors acs.org

Dipeptide and Oligopeptide Derivatives Incorporating H-Glu(OtBu)-NH2 HCl

The primary utility of H-Glu(OtBu)-NH2 HCl in research is as a building block for the synthesis of dipeptides and larger oligopeptides. alfa-chemistry.com Its protected side-chain carboxyl group and free α-amino group make it an ideal candidate for incorporation into peptide sequences using standard coupling chemistries.

A notable application is in the development of neuropeptide FF (NPFF) receptor antagonists. Researchers have synthesized novel ornithine derivatives starting from Fmoc-L-Glu(OtBu)-OH to create peptidomimetics. acs.org These compounds are designed to block opioid-induced hyperalgesia, a significant side effect of chronic opioid therapy. acs.org By incorporating modified amino acid residues derived from glutamic acid, these synthetic peptides can achieve high affinity and selectivity for their target receptors. acs.org

In the field of antimicrobial research, H-Glu(OtBu)-NH2 HCl and its derivatives are used to construct novel antimicrobial peptides (AMPs). For instance, analogs of the antimicrobial peptide aurein (B1252700) 1.2 have been synthesized incorporating residues like Fmoc-L-Glu(OtBu)-OH. acs.org These synthetic peptides are then tested for their efficacy against various bacterial strains and cancer cell lines. Similarly, fragments of bacterial peptidoglycan, which are crucial for understanding bacterial cell wall structure and immune response, have been synthesized using Fmoc-D-Glu-NH2, a related building block. sigmaaldrich.com

The following table details examples of di- and oligopeptides synthesized using H-Glu(OtBu)-NH2 HCl or its closely related derivatives, along with their research applications.

Peptide Type / NameIncorporated DerivativeResearch ApplicationKey Findings
Neuropeptide FF (NPFF) Antagonists Fmoc-L-Glu(OtBu)-OHDevelopment of treatments for opioid-induced hyperalgesia. acs.orgSynthesis of unnatural ornithine derivatives as arginine bioisosteres led to potent and orally active NPFF receptor antagonists. acs.org
Aurein 1.2 Analogs Fmoc-L-Glu(OtBu)-OH·H2OInvestigation of novel antimicrobial and anticancer agents. acs.orgThe synthesized analogs showed broad-spectrum activity against both bacterial and cancer cells. acs.org
Thymosin α1 Fragments Z-Glu(OtBu)-OHSynthesis of immunomodulatory peptides.Successful solution-phase synthesis of a key tetrapeptide fragment, H-Glu(OtBu)-Ala-Glu(OtBu)-Asn-OtBu, was achieved.
RGD Peptidomimetics H-Arg(Pbf)-Gly-Glu(OtBu)-OHDevelopment of integrin-targeting molecules for cell adhesion studies.Dimeric scaffolds displaying the RGE sequence were synthesized to study chemoselective modification of biomaterials.
Bacterial Peptidoglycan Fragments Fmoc-D-Glu-NH2Study of bacterial cell wall structure and innate immunity. sigmaaldrich.comModular solid-phase synthesis was developed to create cross-linked peptidoglycan fragments mimicking those in bacteria. sigmaaldrich.com

Modifications for Enhanced Research Utility in Chemical Biology

To enhance its utility in chemical biology, H-Glu(OtBu)-NH2 HCl and its analogs are often subjected to further modifications. These modifications aim to introduce new functionalities, such as fluorescent labels, drug payloads, or moieties that improve pharmacokinetic properties.

A prime example is the use of H-Glu(OtBu)-OH as a component of non-cleavable linkers in the construction of antibody-drug conjugates (ADCs) and as a linker in proteolysis-targeting chimeras (PROTACs). medchemexpress.comacs.org In ADCs, the glutamate derivative serves to connect a cytotoxic drug to an antibody, which then targets a specific cell type, such as a cancer cell. In PROTACs, it links a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com

The development of complex drug delivery systems is another area where modified glutamate derivatives are crucial. As mentioned, H-Glu(OtBu)-NH2 HCl can initiate the growth of dendritic polymers. uni-regensburg.dealfa-chemistry.com These polymers can be subsequently modified by attaching poly(ethylene oxide) (PEO) chains. uni-regensburg.de This "PEGylation" process enhances the water solubility and biocompatibility of the resulting nano-sized micelles, making them effective vehicles for delivering hydrophobic drugs like doxorubicin. uni-regensburg.dealfa-chemistry.com

Furthermore, derivatives of glutamic acid are used to create molecular probes for biological imaging. The synthesis of lanthanide(III) chelate-peptide conjugates for time-resolved fluorometry (TRF) demonstrates this application. Oligopeptides containing specific sequences are synthesized, and a building block capable of chelating a lanthanide ion, such as europium(III), is attached. This allows for the development of sensitive assays for monitoring enzyme activity or receptor binding.

Compound Names Table

Abbreviation / Trivial NameFull Chemical Name
H-Glu(OtBu)-NH2 HClL-Glutamic acid γ-tert-butyl ester α-amide hydrochloride
Fmoc-L-Glu(OtBu)-OHN-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
H-Glu(OtBu)-OtBu HClL-Glutamic acid di-tert-butyl ester hydrochloride
PSMAProstate-Specific Membrane Antigen
PEOPoly(ethylene oxide)
NCAN-Carboxyanhydride
Doxorubicin(8S,10S)-10-((3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy)-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
H-Glu(OtBu)-OHL-Glutamic acid γ-tert-butyl ester
ADCAntibody-Drug Conjugate
PROTACProteolysis-Targeting Chimera
D-Glu(OtBu)-NH2 HClD-Glutamic acid γ-tert-butyl ester α-amide hydrochloride
NPFFNeuropeptide FF
AMPsAntimicrobial Peptides
Z-Glu(OtBu)-OHN-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester
RGDArginylglycylaspartic acid
RGEArginylglycylglutamic acid
TRFTime-Resolved Fluorometry

Future Research Directions and Unexplored Applications of H Glu Otbu Nh2 Hcl in Chemical Science

Emerging Synthetic Methodologies and Reagent Development

The synthesis of peptides and their derivatives is a cornerstone of medicinal chemistry and biochemical research. jylpharm.com The development of efficient and innovative synthetic methods is crucial for advancing these fields. H-Glu(OtBu)-NH2 HCl plays a significant role in this arena, and future research is poised to expand its utility even further.

Advancements in peptide synthesis are continually being explored to enhance efficiency and yield. openaccessjournals.com Researchers are investigating novel protecting groups and coupling chemistries to overcome existing challenges. openaccessjournals.com The tert-butyl (tBu) protecting group, a key feature of H-Glu(OtBu)-NH2 HCl, is widely used for protecting the side-chain carboxyl groups of glutamic acid in Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.de Future research will likely focus on developing even more orthogonal protecting group strategies, allowing for the synthesis of increasingly complex and multifunctional peptides. iris-biotech.de

The development of new coupling reagents is another active area of research. While traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective, there is a continuous search for reagents that minimize racemization and improve coupling efficiency, especially for sterically hindered amino acids. bachem.com Ynamide-based coupling reagents have shown promise in preventing racemization during peptide bond formation. acs.org Investigating the compatibility and efficiency of such novel reagents with H-Glu(OtBu)-NH2 HCl could lead to more robust and reliable synthetic protocols. acs.org

Furthermore, the concept of "greener" peptide synthesis is gaining traction, with a focus on reducing the use of hazardous solvents and reagents. rsc.org Research into aqueous-based peptide synthesis and the use of more environmentally benign reagents is ongoing. rsc.org Developing methodologies where H-Glu(OtBu)-NH2 HCl can be effectively utilized in these greener systems would be a significant step forward. This includes exploring its solubility and reactivity in alternative solvent systems and its compatibility with water-soluble coupling agents. rsc.org

Research AreaFocusPotential Impact
Protecting Groups Development of novel, highly orthogonal protecting groups compatible with the tBu group.Enables synthesis of more complex and multifunctional peptides with higher purity. iris-biotech.de
Coupling Reagents Investigation of new coupling reagents (e.g., ynamides) to minimize racemization and improve efficiency. acs.orgLeads to more reliable and robust peptide synthesis protocols, especially for challenging sequences. bachem.com
Green Chemistry Adaptation of H-Glu(OtBu)-NH2 HCl for use in aqueous-based and environmentally friendly synthetic methods.Reduces the environmental impact of peptide synthesis. rsc.org

Novel Applications in Functional Biomaterials and Nanotechnology

The unique chemical properties of H-Glu(OtBu)-NH2 HCl make it an attractive candidate for the development of advanced functional biomaterials and for applications in nanotechnology. Its ability to participate in polymerization and to be incorporated into larger structures opens up a wide range of possibilities.

Poly(γ-glutamic acid) (γ-PGA), a biopolymer derived from glutamic acid, has shown great promise in various biomedical applications, including tissue engineering and drug delivery. mdpi.com Hydrogels based on γ-PGA are being developed for use as scaffolds in tissue engineering and as controlled-release drug delivery systems. mdpi.comrsc.org H-Glu(OtBu)-NH2 HCl can serve as a key monomer or building block in the synthesis of such hydrogels. Future research could focus on creating novel hydrogel formulations with tunable properties, such as degradation rate, mechanical strength, and drug-release kinetics, by incorporating H-Glu(OtBu)-NH2 HCl and other functional monomers. rsc.orgnih.gov The development of injectable hydrogels for minimally invasive procedures is a particularly promising area. rsc.org

In the realm of nanotechnology, H-Glu(OtBu)-NH2 HCl has been utilized in the synthesis of dendritic polypeptides for drug delivery applications. alfa-chemistry.com These highly branched, tree-like polymers can be functionalized with targeting ligands and loaded with therapeutic agents. alfa-chemistry.com Future research could explore the synthesis of novel dendritic structures with enhanced drug-loading capacity and more specific targeting capabilities. The use of H-Glu(OtBu)-NH2 HCl allows for precise control over the architecture and functionality of these nanocarriers. alfa-chemistry.com

Furthermore, the surface functionalization of nanoparticles with molecules like H-Glu(OtBu)-NH2 HCl can improve their biocompatibility and targeting efficiency. researchgate.net For instance, platinum nanoparticles have been functionalized with peptides to create cell-targeted imaging and therapeutic agents. researchgate.net Future investigations could explore the use of H-Glu(OtBu)-NH2 HCl to modify a variety of nanoparticles for applications in diagnostics, imaging, and targeted therapy. The ability to introduce both a free amine and a protected carboxylic acid allows for subsequent conjugation with a wide range of molecules. jylpharm.com

Application AreaSpecific Use of H-Glu(OtBu)-NH2 HClPotential Advancements
Functional Biomaterials Monomer for the synthesis of poly(γ-glutamic acid)-based hydrogels.Development of injectable hydrogels with tunable properties for tissue engineering and controlled drug release. mdpi.comrsc.org
Nanotechnology Building block for the synthesis of dendritic polypeptides.Creation of advanced drug delivery systems with higher payload capacity and improved targeting. alfa-chemistry.com
Nanoparticle Functionalization Surface modification of nanoparticles to enhance biocompatibility and targeting.Design of novel nanoparticle-based platforms for diagnostics, imaging, and targeted therapy. researchgate.net

Advanced Contributions to Complex Bioactive Molecule Synthesis

The synthesis of complex bioactive molecules, including peptides and natural products, often requires a strategic and intricate approach. H-Glu(OtBu)-NH2 HCl serves as a valuable intermediate in the construction of these molecules, and its future applications are expected to expand as synthetic methodologies become more sophisticated. jylpharm.comalfa-chemistry.com

In the synthesis of bioactive peptides, the strategic use of protected amino acids is paramount. peptide.com H-Glu(OtBu)-NH2 HCl, with its orthogonally protected side chain, allows for selective chemical modifications at other positions of the peptide without affecting the glutamic acid residue. iris-biotech.de This is particularly important in the synthesis of peptides with multiple functional groups or those that require site-specific labeling or conjugation. Future research will likely involve the use of H-Glu(OtBu)-NH2 HCl in the synthesis of increasingly complex peptide-based drugs and research tools. openaccessjournals.com

The compound has also been instrumental in the synthesis of modified poly(γ-benzyl L-glutamate) to create unimolecular micelles. alfa-chemistry.com These structures have applications in drug delivery. Further research could focus on synthesizing a wider variety of these complex architectures for delivering different types of therapeutic agents. alfa-chemistry.com

Moreover, H-Glu(OtBu)-NH2 HCl can be a key component in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved stability and bioavailability. The development of novel peptidomimetics is a major focus in drug discovery. unirioja.es

Synthetic ChallengeRole of H-Glu(OtBu)-NH2 HClFuture Research Direction
Complex Peptide Synthesis Provides an orthogonally protected glutamic acid residue for selective modification.Synthesis of multi-functional peptides, labeled peptides, and peptide-drug conjugates. iris-biotech.depeptide.com
Drug Delivery Systems Initiator for the polymerization of modified poly(γ-benzyl L-glutamate) to form unimolecular micelles.Development of novel and more sophisticated drug delivery vehicles. alfa-chemistry.com
Convergent Synthesis Building block for the creation of peptide fragments for subsequent coupling.Efficient and high-yield synthesis of large and complex bioactive molecules. google.com

Q & A

Basic: What are the recommended synthetic routes for H-Glu(OtBu)-NH2 HCl in peptide chemistry?

Methodological Answer:
H-Glu(OtBu)-NH2 HCl is commonly synthesized via carbodiimide-mediated coupling or active ester formation . For example, in a radiolabelling precursor synthesis, 4-nitrophenyl chloroformate reacts with H-Glu(OtBu)-OtBu·HCl in anhydrous dichloromethane (DCM) with DIPEA as a base at 0°C, followed by room-temperature stirring . Post-reaction purification involves column chromatography or HPLC, achieving yields >90% in optimized conditions. Key steps include:

  • Protecting group compatibility (e.g., tert-butyl for carboxyl groups).
  • Monitoring reaction progress via TLC or LC-MS to detect intermediates.
  • Acidic deprotection (e.g., TFA in DCM) to yield the final hydrochloride salt .

Advanced: How can side reactions during H-Glu(OtBu)-NH2 HCl coupling be minimized?

Methodological Answer:
Side reactions (e.g., racemization, incomplete coupling) are influenced by:

  • Temperature control : Reactions conducted at 0°C reduce racemization risks compared to ambient conditions .
  • Base selection : DIPEA (vs. weaker bases) enhances activation efficiency while minimizing side-product formation.
  • Solvent choice : Anhydrous DCM or THF prevents hydrolysis of active intermediates.
  • Catalyst optimization : HATU or HOBt additives improve coupling efficiency in peptide elongation steps .
    Validation : Post-synthesis analysis via 1H^{1}\text{H}/13C^{13}\text{C} NMR and HPLC-MS identifies impurities, guiding iterative optimization .

Basic: What spectroscopic techniques confirm the identity and purity of H-Glu(OtBu)-NH2 HCl?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Identify α-proton resonances (δ 3.8–4.2 ppm for the glutamate backbone) and tert-butyl protons (δ 1.4 ppm) .
    • 13C^{13}\text{C} NMR: Confirm carbonyl (δ 170–175 ppm) and quaternary tert-butyl carbons (δ 28–30 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity (>95% by area) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak (m/z 238.71 for [M+H]+^+) and chloride adducts .

Advanced: How should researchers resolve contradictions in stability data under varying storage conditions?

Methodological Answer:
Discrepancies in stability studies arise from:

  • Moisture sensitivity : Hydrolysis of the tert-butyl ester occurs in humid environments. Store at -20°C in desiccated, airtight containers with silica gel .
  • Thermal degradation : Accelerated stability testing (e.g., 40°C for 14 days) identifies decomposition products via LC-MS.
  • pH-dependent stability : Buffered solutions (pH 4–6) minimize deamidation, while alkaline conditions promote degradation .
    Best Practices : Pre-experiment stability profiling using TGA/DSC and real-time HPLC monitoring ensures batch consistency .

Basic: What safety protocols are critical when handling H-Glu(OtBu)-NH2 HCl in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical safety goggles prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particulates.
  • Spill management : Collect spills with absorbent pads, avoid aqueous rinsing (prevents environmental release) .
  • Waste disposal : Segregate as halogenated organic waste; consult institutional guidelines for solvent recovery .

Advanced: What strategies optimize H-Glu(OtBu)-NH2 HCl’s reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Resin compatibility : Use Wang or Rink amide resins for C-terminal amidation.
  • Coupling efficiency : Double couplings with 3-fold excess of H-Glu(OtBu)-NH2 HCl and HATU/DIPEA ensure >95% incorporation .
  • Deprotection timing : Delay tert-butyl removal until final global deprotection (e.g., TFA cocktail) to avoid premature side-chain reactivity.
  • By-product mitigation : Scavengers (e.g., triisopropylsilane) in TFA reduce carbocation-induced side reactions .

Basic: How is H-Glu(OtBu)-NH2 HCl’s environmental impact assessed in research workflows?

Methodological Answer:
While REACH assessments indicate no PBT/vPvB risks, researchers must:

  • Prevent environmental release : Use closed systems for synthesis and solvent recovery .
  • Ecotoxicity screening : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) if scaling up use .
  • Documentation : Maintain records of disposal methods to comply with institutional and regional regulations .

Advanced: How do electronic and steric effects of the tert-butyl group influence H-Glu(OtBu)-NH2 HCl’s reactivity?

Methodological Answer:

  • Steric shielding : The bulky tert-butyl group reduces nucleophilic attack on the carboxylate, enhancing selectivity in coupling reactions .
  • Electronic effects : Electron-donating tert-butyl stabilizes the ester intermediate, lowering activation energy for HATU-mediated couplings.
  • Comparative studies : Replace with smaller protecting groups (e.g., methyl) to empirically assess steric/electronic contributions to reaction kinetics .

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